molecular formula C9H8BrNO2 B2489238 Methyl 3-bromo-5-ethenylpyridine-4-carboxylate CAS No. 2055840-93-0

Methyl 3-bromo-5-ethenylpyridine-4-carboxylate

Cat. No.: B2489238
CAS No.: 2055840-93-0
M. Wt: 242.072
InChI Key: GAOSCZWEHVVWDE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-ethenylpyridine-4-carboxylate is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-ethenylpyridine-4-carboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-5-ethenylpyridine with methanol in the presence of a strong acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-ethenylpyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 3-ethenylpyridine-4-carboxylate.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 3-ethenylpyridine-4-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-bromo-5-ethenylpyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-ethenylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-5-vinylpyridine-4-carboxylate: Similar structure but with a vinyl group instead of an ethenyl group.

    Methyl 3-chloro-5-ethenylpyridine-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 3-bromo-5-ethenylpyridine-4-carboxylate is unique due to the presence of both a bromine atom and an ethenyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

methyl 3-bromo-5-ethenylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-3-6-4-11-5-7(10)8(6)9(12)13-2/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOSCZWEHVVWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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